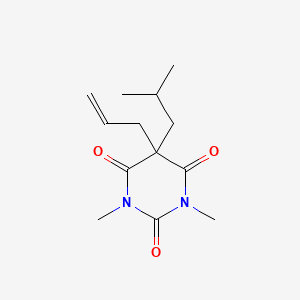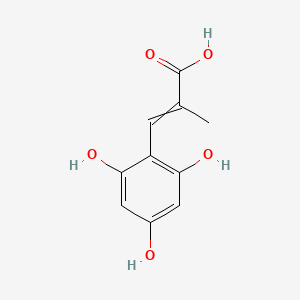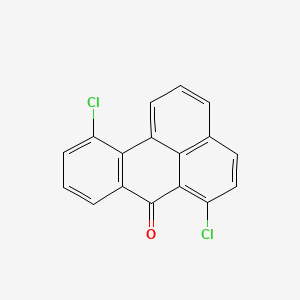
4-(Aminoethynyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminoethynyl)-N,N-dimethylaniline is an organic compound characterized by the presence of an amino group, an ethynyl group, and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethynyl)-N,N-dimethylaniline typically involves the reaction of 4-iodo-N,N-dimethylaniline with ethynylamine under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-(Aminoethynyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl or ethylene derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-(Aminoethynyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(Aminoethynyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Amino-N,N-dimethylaniline: Lacks the ethynyl group, resulting in different reactivity and applications.
4-(Ethynyl)-N,N-dimethylaniline:
4-(Aminoethynyl)aniline: Lacks the dimethyl groups on the aniline moiety, leading to variations in its electronic properties.
Uniqueness
4-(Aminoethynyl)-N,N-dimethylaniline is unique due to the presence of both the amino and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
474661-45-5 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC 名称 |
4-(2-aminoethynyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,11H2,1-2H3 |
InChI 键 |
LDQHCYYJZQKZNA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C#CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)








![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
